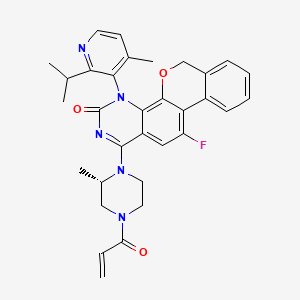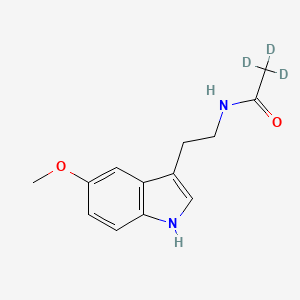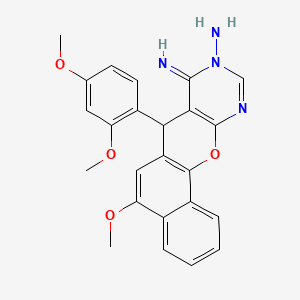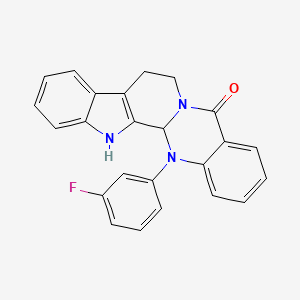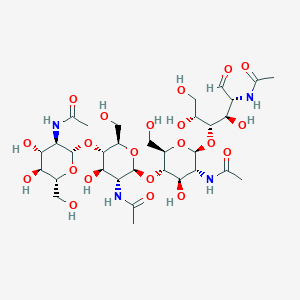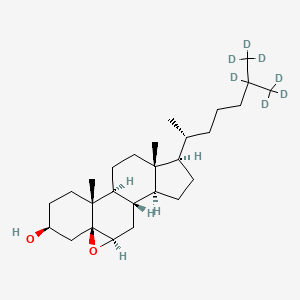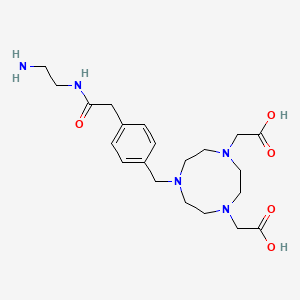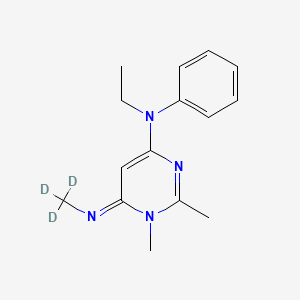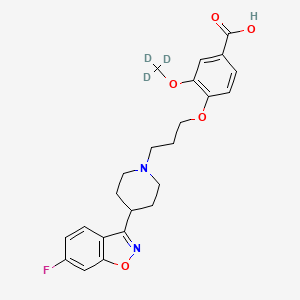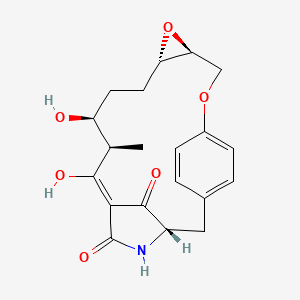
(9S)-Macrocidin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-Macrocidin B is a naturally occurring compound known for its complex structure and significant biological activities. It belongs to the class of macrolide antibiotics, which are characterized by their large macrocyclic lactone rings. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-Macrocidin B involves multiple steps, including the formation of the macrocyclic lactone ring. One common synthetic route starts with the preparation of the key intermediate through a series of reactions such as aldol condensation, reduction, and cyclization. The reaction conditions typically involve the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of microorganisms. These microorganisms are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(9S)-Macrocidin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of oxidizing agents under acidic or basic conditions. Reduction reactions typically require reducing agents and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted macrolides with different functional groups.
Aplicaciones Científicas De Investigación
(9S)-Macrocidin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactivity.
Biology: The compound is investigated for its antimicrobial properties and its effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly as an antibiotic.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (9S)-Macrocidin B involves its interaction with specific molecular targets in bacterial cells. It binds to the bacterial ribosome, inhibiting protein synthesis and leading to cell death. The compound’s large macrocyclic structure allows it to fit into the ribosomal binding site, blocking the translation process and preventing the bacteria from producing essential proteins.
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and activity.
Uniqueness
(9S)-Macrocidin B is unique due to its specific structural features and the presence of certain functional groups that differentiate it from other macrolides. These unique features contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H23NO6 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |
InChI |
InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |
Clave InChI |
VTJGYKOVEXOBKN-OMNAUCNISA-N |
SMILES isomérico |
C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |
SMILES canónico |
CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



